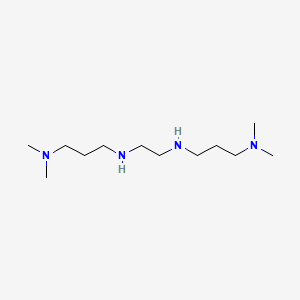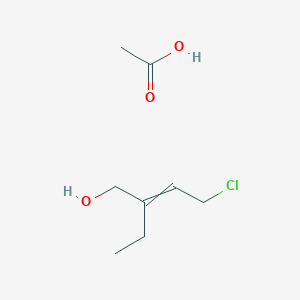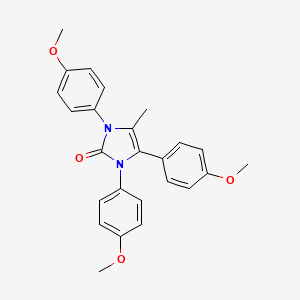![molecular formula C13H10BrF B14485405 1-Bromo-2-[fluoro(phenyl)methyl]benzene CAS No. 64027-89-0](/img/structure/B14485405.png)
1-Bromo-2-[fluoro(phenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[fluoro(phenyl)methyl]benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a fluorinated phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[fluoro(phenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-[fluoro(phenyl)methyl]benzene using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-[fluoro(phenyl)methyl]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration, or sulfur trioxide (SO₃) for sulfonation.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and organoboron reagents in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products Formed
Nucleophilic Substitution: Formation of phenols or amines.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[fluoro(phenyl)methyl]benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-[fluoro(phenyl)methyl]benzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, while the fluorinated phenylmethyl group can influence the reactivity and selectivity of the compound . The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-[fluoro(phenyl)methyl]benzene can be compared with other similar compounds, such as:
1-Bromo-2-fluorobenzene: Lacks the phenylmethyl group, making it less complex and potentially less versatile in certain applications.
1-Bromo-2-methylbenzene: Contains a methyl group instead of a fluorinated phenylmethyl group, which can affect its reactivity and applications.
1-Bromo-4-fluoro-2-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
64027-89-0 |
|---|---|
Molekularformel |
C13H10BrF |
Molekulargewicht |
265.12 g/mol |
IUPAC-Name |
1-bromo-2-[fluoro(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H10BrF/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H |
InChI-Schlüssel |
LPNHKLSXGQFZGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


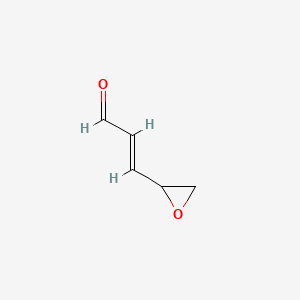
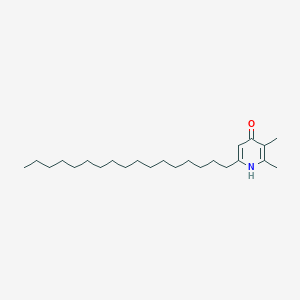
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
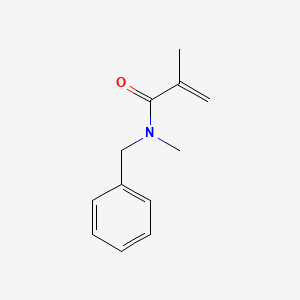
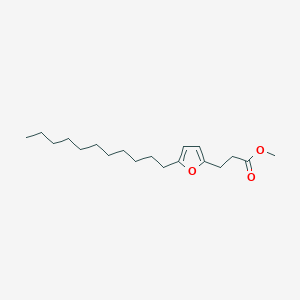
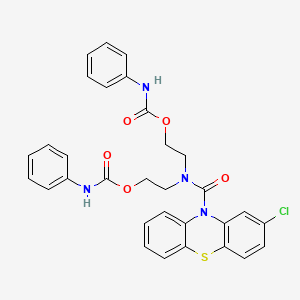
oxophosphanium](/img/structure/B14485371.png)
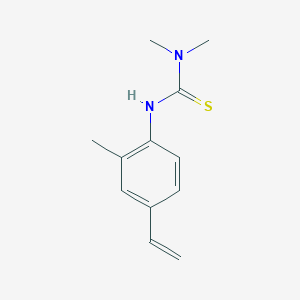
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
